molecular formula C23H28FN3O B2449595 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 921925-78-2

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2449595
CAS No.: 921925-78-2
M. Wt: 381.495
InChI Key: XJTJWOCXKFVVGI-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and infectious disease research. This benzamide scaffold is structurally related to compounds investigated for their potent antiplasmodial and broad-spectrum antibacterial activities, particularly against multi-drug resistant pathogens highlighted by the WHO . The molecular architecture incorporates a 4-fluorobenzamide group and a 1-methylindoline moiety connected via a piperidine-containing ethyl chain, a design frequently explored in the optimization of anti-infective agents . Indoline and indole derivatives are recognized as privileged structures in drug discovery due to their diverse biological profiles, which often include antimicrobial and antiparasitic properties . This compound is intended for research applications only, specifically for in vitro biological screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex chemical entities for pharmacological evaluation. It serves as a valuable tool for scientists developing novel therapies against artemisinin-resistant Plasmodium falciparum strains and ESKAPE pathogens like carbapenem-resistant Acinetobacter baumannii and Enterobacteriaceae . Researchers can utilize this compound to explore structure-activity relationships (SAR) and investigate the impact of the 1-methylindolinyl and piperidinyl substituents on target engagement and potency. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O/c1-26-14-11-19-15-18(7-10-21(19)26)22(27-12-3-2-4-13-27)16-25-23(28)17-5-8-20(24)9-6-17/h5-10,15,22H,2-4,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTJWOCXKFVVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using catalytic hydrogenation or other reducing agents.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Coupling with Benzamide: The final step involves coupling the indoline-piperidine intermediate with a fluorobenzamide derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the indoline and piperidine rings.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity. For example, it could act on neurotransmitter receptors in the brain, influencing signal transduction pathways.

    Pathways Involved: The exact pathways would depend on the specific biological context but could include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the piperidine ring, potentially altering its biological activity.

    N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: Lacks the fluorine atom, which may affect its reactivity and binding affinity.

Uniqueness

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is unique due to the combination of the fluorine atom, indoline moiety, and piperidine ring. This unique structure may confer specific binding properties and biological activities that are not present in similar compounds.

Biological Activity

4-Fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₈H₃₁FN₄O
  • Molecular Weight : 406.53 g/mol
  • CAS Number : 922083-50-9

Tyrosinase Inhibition

Recent studies have highlighted the role of similar compounds in inhibiting tyrosinase, an enzyme critical for melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. For instance, related compounds such as 4-(4-fluorobenzyl)piperazine derivatives have demonstrated significant inhibitory effects against Agaricus bisporus tyrosinase with IC₅₀ values in the low micromolar range, indicating strong competitive inhibition mechanisms .

Antimelanogenic Effects

The antimelanogenic effects of compounds structurally related to this compound have been observed in cell line studies. For example, certain derivatives were shown to reduce melanin synthesis in B16F10 melanoma cells without exhibiting cytotoxicity, suggesting their potential use in cosmetic applications for skin lightening .

Study on Structural Variants

A comparative analysis of various derivatives revealed that modifications to the piperazine ring significantly influenced their biological activity. Compounds with enhanced lipophilicity or specific functional groups exhibited improved binding affinity to tyrosinase, which could be extrapolated to predict the behavior of this compound .

CompoundIC₅₀ (μM)Mechanism of Action
Compound A0.18Competitive Inhibitor
Compound B17.76Reference (Kojic Acid)
This compoundTBDTBD

Pharmacological Potential

The pharmacological potential of this compound extends beyond skin applications. The presence of a piperidine moiety suggests possible interactions with neurotransmitter systems, which could be explored for neuropharmacological effects. Compounds containing similar structural frameworks have been studied for their activity on serotonin receptors and other central nervous system targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with coupling reactions between substituted indole and piperidine precursors. For example, a one-pot approach using 1-methylindolin-5-amine and 2-(piperidin-1-yl)ethyl chloride under basic conditions (e.g., triethylamine) can form the intermediate ethylamine backbone. Subsequent benzoylation with 4-fluorobenzoyl chloride in anhydrous dichloromethane at 0–5°C ensures controlled acylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethyl methyl ketone) improves purity . Monitoring via TLC and characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., fluorine-induced deshielding of aromatic protons), while 13^13C NMR confirms carbonyl (C=O) and quaternary carbon signals .
  • Mass Spectrometry : HRMS validates the molecular formula (e.g., [M+H]+^+ ion).
  • FT-IR : Confirms amide C=O stretches (~1650–1680 cm1^{-1}) and aromatic C-F bonds (~1220 cm1^{-1}) .

Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for activity at histamine, dopamine, or serotonin receptors using radioligand displacement (e.g., 3^3H-labeled antagonists in HEK293 cells expressing cloned receptors) .
  • Kinase Inhibition Profiling : Use fluorescence polarization assays to assess selectivity for kinases like Akt isoforms .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HaCaT keratinocytes) to evaluate therapeutic indices .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine and indole rings?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K with MoKα radiation (λ = 0.71073 Å) determines bond lengths, angles, and torsional parameters. For example:

  • Piperidine Ring : Chair conformation with puckering parameters (e.g., Cremer-Pople ring puckering amplitude Q=0.512Q = 0.512 Å, θ = 5.2°) .
  • Indole-Piperidine Dihedral Angle : Typically 31–41°, influenced by steric and electronic effects .
  • Hydrogen Bonding : Intermolecular O–H⋯N and N–H⋯O interactions stabilize crystal packing along the [010] axis . Refinement software (e.g., SHELXL) with R1_1 < 0.05 ensures accuracy .

Q. What strategies can mitigate off-target effects when this compound shows cross-reactivity with multiple receptors?

  • Methodological Answer :

  • Selectivity Profiling : Use molecular dynamics (MD) simulations to analyze binding pocket flexibility (e.g., dihedral angle adjustments between Akt1 and Akt2 isoforms) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-fluoro with bulkier groups) to sterically hinder off-target binding .
  • Proteomic Studies : Chemoproteomics with activity-based probes identifies unintended targets in complex biological matrices .

Q. How do fluorine substituents influence electronic properties and binding thermodynamics?

  • Methodological Answer :

  • Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) quantify fluorine’s electron-withdrawing effect on the benzamide ring (reducing electron density by ~0.15 e/Å3^3) .
  • Isothermal Titration Calorimetry (ITC) : Measures ΔG and ΔH of ligand-receptor binding, showing fluorine-enhanced hydrophobic interactions (ΔΔG = −1.2 kcal/mol) .

Q. How can molecular dynamics (MD) simulations guide isoform-specific kinase inhibition?

  • Methodological Answer :

  • Trajectory Analysis : Simulate ligand binding to Akt1 (PH domain) vs. Akt2 (kinase domain) over 100 ns. Key metrics include:
  • Root-mean-square fluctuation (RMSF) < 1.5 Å for stable binding.
  • Hydrogen bond occupancy > 80% with catalytic lysine (e.g., Lys181 in Akt2) .
  • Free Energy Perturbation (FEP) : Predicts affinity changes (ΔΔG) for mutations (e.g., Thr211→Ala in Akt2 reduces binding by 2.3 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically vary substituents (e.g., 4-fluoro vs. 4-chloro) and assay under standardized conditions (pH 7.4, 37°C) .
  • Meta-Analysis : Aggregate data from crystallographic (CCDC entries) and pharmacological databases (ChEMBL) to identify trends (e.g., piperidine ring puckering correlates with receptor selectivity) .
  • Orthogonal Validation : Confirm conflicting results using alternative techniques (e.g., surface plasmon resonance vs. radioligand binding for affinity measurements) .

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